molecular formula C7H5ClFNO B6236260 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one CAS No. 1393572-94-5

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one

Cat. No.: B6236260
CAS No.: 1393572-94-5
M. Wt: 173.6
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Description

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield. The reaction is usually carried out in the presence of a palladium catalyst (10% Pd/C) and ammonium formate at 50°C for 10 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound .

Scientific Research Applications

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-3-fluoropyridin-2-yl)ethan-1-one is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds. Its reactivity and stability make it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

1393572-94-5

Molecular Formula

C7H5ClFNO

Molecular Weight

173.6

Purity

95

Origin of Product

United States

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